Cas no 2034352-64-0 (N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide)
![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide structure](https://www.kuujia.com/scimg/cas/2034352-64-0x500.png)
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isonicotinamide
- N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]pyridine-4-carboxamide
- N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide
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- Inchi: 1S/C19H20N4O/c1-14-18(16-6-4-3-5-7-16)15(2)23(22-14)13-12-21-19(24)17-8-10-20-11-9-17/h3-11H,12-13H2,1-2H3,(H,21,24)
- InChI Key: PRESGGRMBOXENF-UHFFFAOYSA-N
- SMILES: O=C(C1C=CN=CC=1)NCCN1C(C)=C(C2C=CC=CC=2)C(C)=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 404
- XLogP3: 2.5
- Topological Polar Surface Area: 59.8
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6525-4836-20mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide |
2034352-64-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6525-4836-40mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide |
2034352-64-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6525-4836-2mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide |
2034352-64-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6525-4836-20μmol |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide |
2034352-64-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6525-4836-30mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide |
2034352-64-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6525-4836-5μmol |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide |
2034352-64-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6525-4836-10μmol |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide |
2034352-64-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6525-4836-3mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide |
2034352-64-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6525-4836-15mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide |
2034352-64-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6525-4836-75mg |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide |
2034352-64-0 | 75mg |
$208.0 | 2023-09-08 |
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide Related Literature
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M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
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2. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
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3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
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Y. J. Liu,Q. H. Kong RSC Adv., 2017,7, 51807-51813
Additional information on N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide
N-[2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide: A Comprehensive Overview
The compound N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide, identified by the CAS number 2034352-64-0, is a highly specialized organic compound with significant potential in various fields of research and application. This compound has garnered attention due to its unique structural properties and promising pharmacological activities. Recent studies have highlighted its role in drug discovery, particularly in the development of novel therapeutic agents targeting specific biological pathways.
The molecular structure of this compound is characterized by a pyridine ring system substituted with a carboxamide group at the 4-position. The pyrazole moiety, which is further substituted with methyl and phenyl groups, adds complexity and diversity to the compound's chemical profile. This combination of functional groups contributes to its versatile reactivity and selectivity in chemical reactions. Researchers have exploited these properties to explore its potential as a building block in medicinal chemistry.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound. Techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize its production process. These innovations not only enhance the scalability of the synthesis but also improve the overall yield and purity of the compound, making it more accessible for large-scale applications.
In terms of pharmacological activity, this compound has shown promising results in preclinical studies. It exhibits selective inhibition against certain enzymes and receptors, making it a potential candidate for treating various diseases, including cancer and inflammatory disorders. For instance, studies have demonstrated its ability to modulate key signaling pathways involved in tumor growth and metastasis. Additionally, its anti-inflammatory properties suggest potential applications in the management of chronic inflammatory conditions.
The integration of computational chemistry tools has further enhanced our understanding of this compound's behavior at the molecular level. Advanced molecular modeling techniques have provided insights into its binding interactions with target proteins, enabling researchers to design more effective drug candidates. These computational approaches complement experimental studies, accelerating the drug discovery process and reducing costs associated with trial-and-error methods.
Moreover, this compound has found applications beyond pharmacology. Its unique electronic properties make it a candidate for use in materials science, particularly in the development of advanced materials for electronic devices. Researchers are exploring its potential as a component in organic semiconductors and optoelectronic materials, where its structural stability and electronic conductivity are highly valued.
In conclusion, N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide represents a multifaceted compound with vast potential across diverse scientific domains. Its structural complexity, combined with cutting-edge research methodologies, positions it as a valuable asset in both academic and industrial settings. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to make significant contributions to scientific progress.
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